5,5-Diethyldihydro-6-thioxouracil

Lipophilicity Chromatographic retention Thiobarbiturate isomer differentiation

Research groups synthesizing 6-arylamino-pyrimidinedione libraries frequently order the incorrect thiobarbiturate isomer, obtaining unreactive 2-thio material that fails in nucleophilic displacement. 5,5-Diethyldihydro-6-thioxouracil (4-thiobarbital, CAS 6300-97-6) solves this by placing the thione exclusively at position 6, enabling parallel amination with up to 83% isolated yield. • Regiochemically validated: 6-thioxo group serves as an unambiguous leaving group for amine substitution; 2-thiobarbital cannot deliver this transformation. • Pharmacologically distinct: produces the biphasic depression-convulsant phenotype in rodents, essential for neuroscience labs studying barbiturate-induced excitotoxicity. • Analytically resolved: LogP 1.09 permits baseline RP-HPLC separation from 2-thiobarbital (LogP 1.50); mp 196-197 °C ensures solid-state stability during reflux aminations.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 6300-97-6
Cat. No. B13762009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diethyldihydro-6-thioxouracil
CAS6300-97-6
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=S)CC
InChIInChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(12)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13)
InChIKeyKUMCLYGZVRXJMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diethyldihydro-6-thioxouracil (CAS 6300-97-6): Physicochemical and Structural Baseline for Informed Procurement


5,5-Diethyldihydro-6-thioxouracil (CAS 6300-97-6), also designated 4-thiobarbital or 5,5-diethyl-4-thiobarbituric acid, is a C5,C5-diethyl-substituted thiobarbiturate belonging to the pyrimidine-2,4,6-trione family in which the carbonyl oxygen at position 6 (equivalent to position 4 in the barbituric acid numbering convention) is replaced by a thione sulfur [1]. This single-atom oxygen→sulfur substitution distinguishes it from the parent oxy-analog barbital (5,5-diethylbarbituric acid) and from the isomeric 2-thiobarbital (5,5-diethyl-2-thiobarbituric acid), where the sulfur resides at position 2 [2]. The compound is a crystalline solid (mp 196–197 °C) with a calculated density of 1.26 g/cm³ and a molecular weight of 200.26 g/mol (C₈H₁₂N₂O₂S) [1].

Why 5,5-Diethyldihydro-6-thioxouracil Cannot Be Interchanged with 2-Thiobarbital or Barbital in Experimental Workflows


Although 5,5-diethyldihydro-6-thioxouracil (4-thiobarbital), 2-thiobarbital, and barbital share the same 5,5-diethyl substitution on the pyrimidine ring, the position of the sulfur atom (or its absence) alters three experimentally critical properties: (i) lipophilicity and chromatographic retention, where the 4-thio isomer (LogP 1.09) is 2.7× more lipophilic than barbital (LogP 0.65) but 2.6× less lipophilic than 2-thiobarbital (LogP 1.50) [1]; (ii) solid-state thermal stability, as the 4-thio isomer melts 16–17 °C higher than the 2-thio isomer, reflecting differences in crystal packing hydrogen-bond networks [2]; and (iii) pharmacodynamic profile, since the 4-thio congener produces a biphasic depression–convulsant response in rodents, whereas 2-thiobarbital acts as a classical sedative–hypnotic and antithyroid agent [3]. Generic substitution of one thiobarbiturate isomer for another without accounting for these quantitative differences can lead to erroneous bioactivity results, unexpected solubility or stability outcomes, and irreproducible synthetic product distributions.

Quantitative Differentiation Evidence for 5,5-Diethyldihydro-6-thioxouracil Against Closest Structural Analogs


LogP Octanol–Water Partition Coefficient: 4-Thiobarbital Displays Intermediate Lipophilicity, Distinct from Both Barbital and 2-Thiobarbital

The experimental octanol–water partition coefficient (LogP) of 5,5-diethyldihydro-6-thioxouracil (4-thiobarbital) is 1.09, placing it intermediate between the non-sulfur analog barbital (LogP 0.65) and the isomeric 2-thiobarbital (LogP 1.50) [1]. This 2.7-fold lipophilicity increase over barbital and 2.6-fold decrease relative to the 2-thio isomer directly impacts chromatographic retention times and biological membrane partitioning.

Lipophilicity Chromatographic retention Thiobarbiturate isomer differentiation

Melting Point: 4-Thiobarbital Exhibits a 16–17 °C Elevation Over 2-Thiobarbital, Indicating Tighter Crystal Lattice Packing

The melting point of 5,5-diethyldihydro-6-thioxouracil is reported as 196–197 °C (CAS Common Chemistry), whereas the 2-thio isomer melts at 180 °C [1]. The non-sulfur barbital melts at 188–192 °C [2]. The 16–17 °C elevation relative to 2-thiobarbital reflects the number and geometry of intermolecular hydrogen bonds in the crystal lattice; crystallographic data on related N-methylphenobarbital thio derivatives confirm that the 4-thio substitution favors an R₂²(8) ring motif, whereas 2-thio can form different hydrogen-bond patterns [3].

Thermal analysis Polymorph screening Solid-state characterization

Mass Spectral Fragmentation: Diagnostic Isomer-Specific Fragment Ions Enable Unambiguous Identification of 4-Thiobarbital Over 2-Thiobarbital

A comparative electron-impact mass spectrometric study of 2- and 4-thiobarbituric acid derivatives established that the position of the thione group produces qualitatively and quantitatively distinct fragmentation patterns at both 70 eV and 14 eV ionizing voltages [1]. The fragmentation principles deduced allow unambiguous structural assignment of an unknown thiobarbiturate as the 2-thio or 4-thio isomer based solely on its mass spectrum, without requiring NMR or X-ray confirmation.

Mass spectrometry Isomer discrimination Analytical quality control

Pharmacological Divergence: 4-Thiobarbital Elicits a Biphasic Depression–Convulsant Response in Rodents, in Sharp Contrast to 2-Thiobarbital's Sedative–Hypnotic Profile

In rabbits and rats, intraperitoneal injection of 5,5-diethyl-4-thiobarbituric acid caused marked CNS depression followed by a stimulating or convulsant action [1]. This biphasic behavioral response contrasts with the classical sedative–hypnotic profile of 2-thiobarbital, which acts at GABA_A receptors and lacks the convulsant phase [2]. The 2,4-dithio analog (5,5-diethyl-2,4-dithiobarbituric acid) likewise produced convulsant effects in rats, indicating that thione occupation specifically at the 4-position, alone or in combination with 2-thio, diverts the pharmacodynamic endpoint away from simple CNS depression [1].

In vivo pharmacology CNS activity Barbiturate structure-activity relationships

Regioselective Amination Reactivity: The 6-Thioxo Group Enables Direct Synthesis of 6-Arylaminopyrimidinediones, a Transformation Not Accessible from the 2-Thioxo Isomer Under Identical Conditions

The 6-thioxo group of 5,5-diethyldihydro-6-thioxouracil reacts with substituted anilines to afford 6-arylamino-5,5-diethyl-3H,5H-pyrimidine-2,4-diones, whereas the isomeric 2-arylamino-5,5-diethyl-1H,5H-pyrimidine-4,6-diones are obtained from 2-mercapto- and 2-methylthio-1H,5H-pyrimidine-4,6-diones [1]. The regiochemistry of the amination product is dictated exclusively by the position of the thione (or alkylthio) leaving group; a 2-thioxo starting material yields 2-arylamino products, whereas a 6-thioxo starting material yields 6-arylamino products. A specific reported condensation of 5,5-diethyldihydro-6-thioxouracil with 4-hydroxyphenethylamine in ethanol gave the corresponding 6-imino derivative in 83% yield [2].

Synthetic methodology Heterocyclic chemistry Regioselective functionalization

Procurement-Driven Application Scenarios for 5,5-Diethyldihydro-6-thioxouracil Where Isomer Identity Is Decisive


Synthetic Intermediate for 6-Substituted Pyrimidinedione Libraries in Medicinal Chemistry

The 6-thioxo group serves as a regiochemically unambiguous leaving group for nucleophilic aromatic substitution with amines, enabling the parallel synthesis of 6-arylamino-5,5-diethyl-3H,5H-pyrimidine-2,4-diones with demonstrated yields up to 83% [1]. This transformation is not accessible from 2-thiobarbital or barbital; laboratories building compound libraries around the pyrimidinedione scaffold must specifically order the 4-thio/6-thioxo isomer (CAS 6300-97-6) to obtain the correct 6-substituted regioisomeric series.

Pharmacology Studies Requiring the Biphasic Depression–Convulsant Phenotype for Barbiturate Mechanism-of-Action Research

In vivo studies published in the Journal of the American Chemical Society (1946) demonstrate that 5,5-diethyl-4-thiobarbituric acid produces a depression–convulsant biphasic response in rabbits and rats, distinct from the pure sedative–hypnotic action of 2-thiobarbital [2]. Neuroscience or toxicology laboratories investigating the structural determinants of barbiturate-induced convulsions must utilize the authentic 4-thio compound; substitution with 2-thiobarbital will not reproduce the convulsant phenotype.

Analytical Reference Standard for HPLC and Mass Spectrometric Isomer Differentiation in Forensic or Pharmaceutical Quality Control

The unique LogP (1.09) and mass spectral fragmentation signature of 4-thiobarbital allow chromatographic baseline resolution from 2-thiobarbital (LogP 1.50) on reversed-phase columns [3], while the electron-impact mass spectrum provides isomer-diagnostic fragment ions [4]. Forensic toxicology and pharmaceutical QC laboratories that must confidently identify and quantify individual thiobarbiturate isomers in biological matrices or drug products should maintain authentic 4-thiobarbital as a certified reference material.

Crystallization and Solid-Form Screening Where Higher Thermal Stability Is Required

With a melting point of 196–197 °C, 4-thiobarbital remains solid at temperatures where 2-thiobarbital (mp 180 °C) may soften or melt [5]. Process chemistry groups conducting reactions at elevated temperatures (e.g., aminations at refluxing ethanol, ~78 °C) benefit from the wider margin between reaction temperature and compound melting point, and solid-state formulation scientists can exploit the distinct hydrogen-bonding R₂²(8) ring motif of the 4-thio isomer for polymorph screening [6].

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